molecular formula C18H21N5O3 B2726873 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1002219-06-8

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2726873
CAS No.: 1002219-06-8
M. Wt: 355.398
InChI Key: JIYZSLVZVVJVTL-UHFFFAOYSA-N
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Description

2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure integrating pyrazole, pyrimidinone, and furan moieties, a combination often associated with diverse biological activities in investigative settings. Related chemical structures containing the pyrazole core have been identified in patents for their potential as neuroprotective agents and in studies focusing on signal transduction pathways, suggesting this compound may be a valuable tool for probing similar biological targets . Its potential research applications are rooted in its molecular architecture. The pyrimidin-6-one component is a known pharmacophore in compounds that can influence cell differentiation and proliferation . Furthermore, the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group is a key structural feature in various bioactive molecules, including chalcone derivatives that have demonstrated anti-inflammatory, antimicrobial, and anticancer properties in preliminary research . The furan-2-ylmethyl group is another functionality commonly explored in drug discovery, often employed to modulate the compound's physicochemical properties and binding affinity . Researchers may find this compound particularly useful for developing new studies in oncology, neurodegenerative diseases, and inflammatory conditions, given the activities of its structural analogs . As with all our products, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11-8-12(2)23(21-11)18-20-14(4)13(3)17(25)22(18)10-16(24)19-9-15-6-5-7-26-15/h5-8H,9-10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZSLVZVVJVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCC3=CC=CO3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing on various research findings and studies.

Structure Overview

The compound features a pyrazole ring substituted with various functional groups, including a furan moiety and a pyrimidine derivative. This structural complexity may contribute to its biological activity.

Molecular Formula

The molecular formula of the compound is C16_{16}H18_{18}N4_{4}O2_{2}.

General Biological Activities of Pyrazoles

Pyrazole derivatives have been extensively studied for their biological activities. Key activities include:

  • Anti-inflammatory : Many pyrazole derivatives inhibit inflammatory mediators such as TNF-α and IL-6.
  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Some derivatives show promise in inhibiting cancer cell proliferation.

Specific Activities of this compound

While specific studies on this compound may be limited, its structural components suggest potential activities based on related research:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly reduce inflammation markers. For instance, compounds with similar structures have shown up to 85% inhibition of TNF-α at specific concentrations .

2. Antimicrobial Activity

Studies on related pyrazole compounds have demonstrated effectiveness against bacteria such as E. coli and Staphylococcus aureus, suggesting that the compound may exhibit similar antimicrobial properties .

3. Anticancer Potential

The anticancer properties of pyrazoles are well-documented. Compounds with similar structural motifs have been shown to inhibit cancer cell lines in vitro, indicating that this compound could also possess anticancer activity .

In Vitro Studies

Several studies have investigated the biological activities of pyrazole derivatives:

Study Findings Reference
Selvam et al.Synthesized a series of pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition).
Burguete et al.Evaluated antimicrobial properties against MTB and various bacterial strains; compounds showed promising results.
Recent ReviewDiscussed the synthesis of novel pyrazoles with dual COX-2/sEH inhibition; demonstrated superior anti-inflammatory effects compared to standard drugs.

Toxicology and Safety Profile

Understanding the safety profile is crucial for any therapeutic application. Although specific toxicity data for this compound is not available, related pyrazole compounds have shown acceptable safety margins in preliminary studies, with LD50 values exceeding 2000 mg/kg in animal models .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi, highlighting their potential as new antimicrobial agents . The incorporation of furan and pyrazole moieties has been linked to enhanced biological activity.

Cancer Treatment
The compound’s structure suggests potential applications in oncology. Pyrazole and pyrimidine derivatives have been explored for their ability to inhibit tumor growth. Specifically, compounds with similar structural features have been investigated for their cytotoxic effects on cancer cell lines, indicating a promising avenue for further research into their use as anticancer agents .

Enzyme Inhibition

Enzyme Modulation
Studies have shown that compounds containing pyrazole and pyrimidine rings can act as enzyme inhibitors. The ability of such compounds to modulate enzyme activity is crucial in drug design, particularly for targeting specific pathways in diseases like cancer or metabolic disorders .

Synthesis of Heterocyclic Compounds

Synthetic Pathways
The synthesis of the compound can serve as a versatile platform for creating other heterocyclic compounds. The presence of multiple reactive sites allows for further functionalization, leading to a library of new compounds that can be screened for various biological activities. For example, the synthesis of thiazole derivatives from pyrazole precursors has been documented, showcasing the compound's utility in generating novel therapeutic agents .

Coordination Chemistry

Metal Complex Formation
The compound can potentially form coordination complexes with transition metals. Research has demonstrated that pyrazole derivatives can act as ligands in metal complexes, which are important in catalysis and materials science . Such complexes may exhibit unique electronic properties and catalytic activity, making them valuable in industrial applications.

Material Science

Polymeric Applications
Given the structural characteristics of the compound, it may also find applications in polymer chemistry. Compounds with similar functionalities have been integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This could pave the way for developing advanced materials with tailored properties for specific applications .

Summary Table of Applications

Application Area Description
Medicinal ChemistryAntimicrobial and anticancer properties; potential drug candidates
Enzyme InhibitionModulation of enzyme activity; potential therapeutic targets
Synthesis of HeterocyclesVersatile platform for creating novel compounds with biological activity
Coordination ChemistryFormation of metal complexes; applications in catalysis and materials science
Material ScienceIntegration into polymers; enhancement of material properties

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
  • Cytotoxic Effects on Cancer Cells : Research indicated that certain pyrimidine derivatives showed selective cytotoxicity towards breast cancer cell lines, supporting the exploration of similar structures for cancer therapy .
  • Metal Complex Catalysis : A case study involving a pyrazole-based ligand demonstrated enhanced catalytic activity in organic transformations when complexed with palladium, showcasing its utility in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents and core heterocycles, leading to variations in bioactivity, stability, and intermolecular interactions. Below is a comparative analysis based on available evidence:

Compound Name Core Structure Key Substituents Potential Applications
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide (Target Compound) Pyrimidinone 3,5-Dimethylpyrazole, Furan-2-ylmethyl Agrochemicals, enzyme inhibitors (inferred)
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrimidinone 3,5-Dimethylpyrazole, 4-Trifluoromethylphenyl Pharmaceuticals (e.g., kinase inhibitors)
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide Pyridazinone 3,5-Dimethylpyrazole, 6-Methylheptanyl Bioactive ligands, antimicrobial agents

Structural and Functional Insights

  • Pyrimidinone vs. In contrast, the pyridazinone analog () introduces a six-membered ring with different electronic properties, which may alter solubility and metabolic stability .
  • Substituent Effects: The furan-2-ylmethyl group in the target compound provides an oxygen-rich heterocycle, enhancing hydrogen-bonding capacity compared to the hydrophobic 4-trifluoromethylphenyl group in . This difference could influence membrane permeability and target selectivity .

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, insights from related molecules suggest:

  • Bioactivity: Pyrimidinone and pyridazinone derivatives are frequently explored for antimicrobial, antifungal, and kinase-inhibitory activities. The trifluoromethylphenyl variant () is likely optimized for high-affinity target binding due to its electron-withdrawing substituent .
  • Synthetic Feasibility : The presence of methyl and ethyl groups in these analogs (e.g., ) indicates a focus on steric shielding to prevent metabolic degradation, a strategy applicable to the target compound .
  • Hydrogen-Bonding Patterns: The furan group’s oxygen atom may form hydrogen bonds similar to those observed in pyridazinone derivatives, which are critical for stabilizing protein-ligand interactions .

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